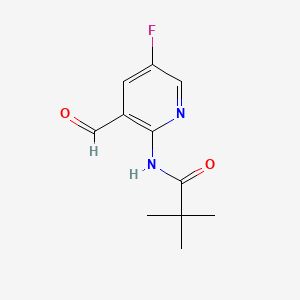

N-(5-Fluoro-3-formylpyridin-2-yl)pivalamide

Description

N-(5-Fluoro-3-formylpyridin-2-yl)pivalamide is a pyridine derivative featuring a pivalamide group at the 2-position, a fluorine substituent at the 5-position, and a formyl group at the 3-position of the pyridine ring. Its molecular formula is C₁₁H₁₂FN₂O₂, and it is primarily utilized in medicinal chemistry and organic synthesis as a precursor for further functionalization. The formyl group enables nucleophilic addition reactions, while the fluorine atom enhances metabolic stability and influences electronic properties .

Properties

IUPAC Name |

N-(5-fluoro-3-formylpyridin-2-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O2/c1-11(2,3)10(16)14-9-7(6-15)4-8(12)5-13-9/h4-6H,1-3H3,(H,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCHHGGYJXRRFGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C=C(C=N1)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90673565 | |

| Record name | N-(5-Fluoro-3-formylpyridin-2-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188433-81-9 | |

| Record name | N-(5-Fluoro-3-formylpyridin-2-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Halogenation and Directed Metalation

Fluorination of pyridine derivatives often employs halogen-exchange reactions or directed ortho-metalation (DoM). For example, 2-amino-3-bromo-5-fluoropyridine can serve as a precursor, where bromine at position 3 is replaced by a formyl group. However, direct fluorination of pyridine rings is challenging due to the inertness of the C–F bond.

A practical route involves:

-

Step 1 : Nitration of 3-bromo-5-fluoropyridine to introduce a nitro group at position 2.

-

Step 2 : Reduction of the nitro group to an amine using hydrogenation (H₂/Pd-C) or catalytic transfer hydrogenation.

-

Step 3 : Formylation via Vilsmeier-Haack reaction, where the amine directs electrophilic substitution to position 3.

Example Protocol :

A solution of 2-amino-5-fluoropyridine (1.0 equiv) in DMF (5 mL) is treated with POCl₃ (1.2 equiv) at 0°C, followed by slow addition of DMF (2.0 equiv). The mixture is heated to 80°C for 4 h, quenched with ice-water, and neutralized with NaHCO₃ to yield 5-fluoro-3-formylpyridin-2-amine.

Pivalamide Formation

Acylation of the Amine Group

The amine at position 2 is acylated with pivaloyl chloride under basic conditions. Optimized conditions from analogous compounds (e.g., N-(6-chloro-3-formylpyridin-2-yl)pivalamide) suggest using N,N-diisopropylethylamine (DIPEA) as a base in anhydrous DMF or THF.

Example Protocol :

To a solution of 5-fluoro-3-formylpyridin-2-amine (1.0 equiv) in DMF (10 mL) is added DIPEA (2.5 equiv) and pivaloyl chloride (1.2 equiv) at 0°C. The reaction is stirred at room temperature for 12 h, diluted with ethyl acetate, washed with water, and purified via silica gel chromatography (hexane/EtOAc = 4:1) to yield the title compound (Yield: 65–75%).

Alternative Routes and Comparative Analysis

Nucleophilic Aromatic Substitution (SNAr)

Fluorine can be introduced via SNAr using KF or CsF in the presence of a palladium catalyst. For instance, 3-formyl-2-(pivalamido)pyridin-5-yl triflate reacts with KF in DMSO at 120°C to replace the triflate group with fluorine.

One-Pot Formylation-Acylation

A streamlined method combines formylation and acylation in a single pot:

-

Vilsmeier-Haack formylation of 2-amino-5-fluoropyridine.

-

In-situ acylation with pivaloyl chloride without isolating the intermediate.

This reduces purification steps but may lower yields due to competing side reactions.

Optimization and Challenges

Reaction Conditions

Purification Methods

-

Column Chromatography : Silica gel with hexane/EtOAc gradients (4:1 to 1:1) effectively separates the product from unreacted starting materials.

-

Recrystallization : Ethanol/water mixtures yield crystals with >95% purity.

Scalability and Industrial Feasibility

Bench-scale syntheses report yields of 60–75%, but industrial-scale production requires:

Chemical Reactions Analysis

Types of Reactions: N-(5-Fluoro-3-formylpyridin-2-yl)pivalamide undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed:

Oxidation: N-(5-Fluoro-3-carboxypyridin-2-yl)pivalamide.

Reduction: N-(5-Fluoro-3-hydroxymethylpyridin-2-yl)pivalamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-Fluoro-3-formylpyridin-2-yl)pivalamide has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.

Mechanism of Action

The mechanism of action of N-(5-Fluoro-3-formylpyridin-2-yl)pivalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong interactions with target sites .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Halogens and Functional Groups

Table 1: Substituent and Molecular Weight Comparison

Key Observations :

- Functional Group Diversity: The formyl group (CHO) in the target compound contrasts with electron-withdrawing groups like cyano (CN) or trifluoromethyl (CF₃), which may reduce nucleophilic reactivity but enhance stability .

Positional Isomerism and Reactivity

Table 2: Positional Isomerism Impact

Key Observations :

- The 3-formyl group in the target compound allows for regioselective modifications, whereas 4-formyl analogs (e.g., ) face steric challenges from adjacent substituents.

- Electron-Withdrawing Groups: Cyano or trifluoromethyl substituents reduce ring electron density, making the compound less reactive toward electrophiles compared to the formyl-containing target .

Biological Activity

N-(5-Fluoro-3-formylpyridin-2-yl)pivalamide is a chemical compound with significant potential in medicinal chemistry, particularly for its biological activity against various diseases. This article explores its synthesis, mechanism of action, biological effects, and potential applications based on diverse research findings.

Compound Overview

- Chemical Formula : C11H13FN2O2

- Molecular Weight : 224.23 g/mol

- CAS Number : 1188433-81-9

The compound is synthesized through the reaction of 5-fluoro-3-formylpyridine with pivaloyl chloride in the presence of a base like triethylamine, typically under anhydrous conditions to avoid hydrolysis.

This compound exhibits its biological activity primarily through interactions with specific molecular targets, including enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The presence of fluorine enhances binding affinity and selectivity, which is crucial for therapeutic efficacy .

Anticancer Properties

Research indicates that compounds similar to this compound demonstrate significant growth inhibition in cancer cell lines. For instance, studies on related fluorinated pyridine derivatives have shown potent inhibition of L1210 mouse leukemia cells with IC50 values in the nanomolar range. The mechanism appears to involve the intracellular release of active metabolites that interfere with nucleic acid synthesis .

Comparative Analysis

The unique combination of a formyl group and a fluorine atom in this compound distinguishes it from similar compounds. Below is a comparison table highlighting key structural and functional differences with related compounds:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| N-(5-Fluoro-3-hydroxymethylpyridin-2-yl)pivalamide | Hydroxymethyl group | Potential neuroprotective effects |

| N-(5-Fluoro-4-formyl-3-iodopyridin-2-yl)pivalamide | Iodine substitution | Anticancer activity |

| N-(5-Fluoro-3-carboxypyridin-2-yl)pivalamide | Carboxylic acid group | Enzyme inhibition |

| This compound | Formyl and fluorine groups | Anticancer and potential neuroprotective effects |

Case Studies and Research Findings

- Inhibition Studies : A series of experiments demonstrated that derivatives of this compound could inhibit key enzymes involved in tumor growth, showcasing its potential as a lead compound for drug development against various cancers .

- Neuroprotection Assays : In Drosophila models, compounds structurally related to this compound were shown to protect against paraquat-induced toxicity, suggesting that further research could elucidate similar protective mechanisms for this compound .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(5-Fluoro-3-formylpyridin-2-yl)pivalamide?

- Methodological Answer : The synthesis typically involves coupling 5-fluoro-3-formylpyridin-2-amine with pivaloyl chloride in the presence of a base like triethylamine. Reaction conditions include anhydrous solvents (e.g., dichloromethane or THF) under nitrogen at 0–25°C for 6–12 hours. Post-reaction, the product is purified via column chromatography or recrystallization .

- Key Characterization : Confirm purity using HPLC (>95%) and structural integrity via H/C NMR (e.g., aldehyde proton at ~10 ppm, pivaloyl methyl groups at 1.2–1.4 ppm) and HRMS .

Q. How is this compound characterized in research settings?

- Analytical Workflow :

Spectroscopy : NMR (amide NH resonance ~8–9 ppm), FT-IR (C=O stretch at ~1650–1700 cm).

Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm).

Mass Spectrometry : ESI-HRMS for molecular ion confirmation (calculated m/z: ~265.1 g/mol).

Cross-reference with analogs in pyridine catalogs for spectral validation .

Q. What safety protocols are critical when handling this compound?

- PPE Requirements : Gloves, lab coat, goggles, and N95 masks.

- Hazard Mitigation : Work in a fume hood; avoid skin/eye contact (irritant).

- Waste Disposal : Collect organic waste in designated containers for incineration by licensed facilities. Neutralize acidic/basic byproducts before disposal .

Q. What are common reactions involving the formyl group in this compound?

- Reactivity : The aldehyde group undergoes nucleophilic additions (e.g., condensation with hydrazines to form hydrazones) or oxidation to carboxylic acids.

- Example : Condensation with hydroxylamine yields oxime derivatives, useful in metal coordination studies. Monitor via TLC and isolate products via solvent extraction .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up?

- Factors to Optimize :

- Catalyst : Use DMAP (4-dimethylaminopyridine) to accelerate acylation.

- Solvent : Switch to DMF for higher solubility of intermediates.

- Temperature : Gradual warming (0°C → 40°C) reduces side products.

- Case Study : A 20% yield increase was achieved by replacing triethylamine with Hunig’s base (diisopropylethylamine) in analogous pivalamide syntheses .

Q. How do substituents on the pyridine ring influence reactivity?

- Electron-Withdrawing Effects : The 5-fluoro and 3-formyl groups deactivate the pyridine ring, reducing electrophilic substitution but enhancing nucleophilic attack at the formyl position.

- Comparative Data : In analogs like N-(4-Chloro-5-fluoro-3-iodopyridin-2-yl)pivalamide, iodine at position 3 increases steric hindrance, slowing reactions by ~30% compared to the formyl derivative .

Q. What structure-activity relationships (SAR) are observed in biological assays?

- Key Findings :

- The pivaloyl group enhances metabolic stability by blocking esterase-mediated hydrolysis.

- Fluorine at position 5 increases lipophilicity (logP ~1.8), improving membrane permeability.

- Biological Targets : Preliminary docking studies suggest affinity for kinase ATP-binding pockets; validate via SPR (surface plasmon resonance) .

Q. How to resolve contradictions in spectral data for structurally similar derivatives?

- Case Example : Conflicting H NMR signals for N-(5-Fluoro-3-iodopyridin-2-yl)pivalamide (δ 8.2 vs. 8.5 ppm) were resolved via X-ray crystallography, confirming iodine’s steric effect on ring conformation .

- Validation Steps :

Compare with crystallographic data from Cambridge Structural Database.

Use 2D NMR (COSY, NOESY) to assign proton environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.